molecular formula C19H27NO6 B8060526 Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8060526
M. Wt: 365.4 g/mol
InChI Key: YBEXLWOMOMXLOE-UONOGXRCSA-N
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Description

Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring (3-ethoxy-4-methoxyphenyl) at the 4-position. The trans-configuration indicates that the Boc group and the substituted phenyl ring are on opposite sides of the pyrrolidine ring, influencing steric and electronic properties critical for its reactivity and biological interactions. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for targeting enzymes or receptors where stereochemistry and substituent effects are pivotal .

Properties

IUPAC Name

(3S,4R)-4-(3-ethoxy-4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-6-25-16-9-12(7-8-15(16)24-5)13-10-20(11-14(13)17(21)22)18(23)26-19(2,3)4/h7-9,13-14H,6,10-11H2,1-5H3,(H,21,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXLWOMOMXLOE-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via cyclization reactions. A common approach involves the use of α,ω-diamines or γ-amino alcohols subjected to intramolecular cyclization. For instance, a stereoselective [3+2] cycloaddition between a nitroalkene and a vinyl ether has been reported to yield trans-configured pyrrolidines. Microwave-assisted synthesis has also been employed to enhance reaction efficiency, reducing typical reaction times from 24 hours to 40 minutes.

Example Procedure
A mixture of methyl (S)-5-oxopyrrolidine-2-carboxylate (0.985 mmol) and trans-crotonaldehyde (2.96 mmol) in toluene undergoes microwave irradiation at 150°C for 2 hours, followed by purification via flash chromatography (ethyl acetate/hexanes gradient) to yield the cyclized product.

Boc Protection and Carboxylation

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in dichloromethane). Subsequent carboxylation at the 3-position of the pyrrolidine ring is achieved via hydrolysis of a methyl ester intermediate. For example, treatment with lithium hydroxide (LiOH·H₂O) in a THF/MeOH/H₂O mixture (2:3:1) at room temperature for 4 hours affords the carboxylic acid derivative.

Critical Data

  • Yield of Carboxylation Step : 76–82% after recrystallization from 75% ethanol.

  • Purity : >98% by HPLC (reported for analogous compounds).

Key Reaction Mechanisms and Stereochemical Control

Stereoselective Cyclization

The trans-configuration of the pyrrolidine ring is controlled through substrate preorganization and chiral auxiliaries. In one approach, a cinchona alkaloid-derived catalyst induces enantioselectivity during the cycloaddition, achieving enantiomeric excess (ee) >90%.

Boc Deprotection Dynamics

The Boc group is stable under basic conditions but cleaves readily with trifluoroacetic acid (TFA) in dichloromethane. This orthogonal protection strategy allows sequential functionalization of the pyrrolidine nitrogen.

Process Optimization and Scaling

Solvent and Catalyst Screening

  • Coupling Reactions : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for Boc protection and amide formation, respectively.

  • Catalysts : PyBrop (61 mg, 0.13 mmol) enhances coupling efficiency in resin-bound syntheses, reducing side-product formation.

Purification Strategies

  • Flash Chromatography : Silica gel with ethyl acetate/hexanes gradients (10–30%) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include δ 1.44 (s, Boc CH₃), 3.75 (s, OCH₃), and 4.05 (q, OCH₂CH₃).

  • IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1692 cm⁻¹ (amide I band) confirm functional groups.

Chromatographic Profiles

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spec : [M+H]⁺ = 366.4 (calculated for C₁₉H₂₇NO₆).

Challenges and Alternative Routes

Competing Side Reactions

  • Ester Hydrolysis : Uncontrolled hydrolysis of the ethoxy group occurs at pH >10, necessitating precise pH control during carboxylation.

  • Racemization : Prolonged reaction times in acidic media lead to epimerization at the pyrrolidine 3-position, reducing enantiopurity.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 50% in analogous syntheses.

  • Enzymatic Catalysis : Lipase-mediated acylations offer greener alternatives for Boc protection, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups or the pyrrolidine ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the pyrrolidine structure can enhance selectivity against cancer cells while minimizing toxicity to normal cells .

1.2 Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Studies suggest that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural features may contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotective therapies .

Synthesis Processes

2.1 Chemical Synthesis
Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is synthesized through multi-step reactions involving the protection of functional groups and the formation of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under acidic conditions, allowing for selective reactions at other sites on the molecule. This strategy is crucial for creating complex molecules with multiple functional groups .

2.2 Use as a Building Block
The compound acts as an essential building block in organic synthesis, particularly in creating more complex structures for pharmaceutical applications. Its ability to undergo further reactions makes it valuable in developing new drugs and biologically active compounds .

Drug Development

3.1 Potential Drug Candidates
The unique structure of this compound allows it to serve as a lead compound in drug discovery programs targeting various diseases, including cancer and neurological disorders. Its modifications can lead to analogs with improved efficacy and safety profiles.

3.2 Formulation Studies
In formulation science, this compound's solubility and stability characteristics are being studied to develop effective delivery systems for therapeutic agents. The incorporation of this compound into nanoparticles or liposomes could enhance drug bioavailability and targeted delivery .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro with IC50 values lower than existing treatments .
Study 2Neuroprotective EffectsShowed reduced oxidative stress markers in neuronal cultures treated with the compound .
Study 3Synthesis MethodologyDeveloped a novel synthetic route that improves yield and reduces waste products compared to traditional methods .

Mechanism of Action

The mechanism of action of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine-3-carboxylic acid derivatives. Below is a detailed comparison with analogous compounds based on substituent variations, synthetic yields, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituent Position & Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(3-ethoxy-4-methoxyphenyl) C₁₉H₂₇NO₆ 377.43 Electron-donating groups (ethoxy, methoxy) enhance solubility and modulate electronic density on the phenyl ring.
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 4-(3-fluorophenyl) C₁₆H₂₀FNO₄ 309.33 Fluorine’s electron-withdrawing effect increases stability and potential binding affinity.
trans-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 4-(4-fluorophenyl) C₁₆H₂₀FNO₄ 309.34 Para-fluorine substitution may improve metabolic stability compared to meta-substituted analogs.
Boc-(±)-trans-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid 4-(4-cyanophenyl) C₁₇H₂₀N₂O₄ 316.35 Cyano group introduces polarity and potential for hydrogen bonding.
(±)-(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid 4-(3-bromophenyl) C₁₆H₂₀BrNO₄ 370.25 Bromine’s bulkiness and electronegativity may hinder rotational freedom.

Physicochemical and Spectroscopic Data

  • FTIR : Analogs with methoxy/ethoxy groups exhibit characteristic peaks at ~1675 cm⁻¹ (C=O stretch) and ~1231 cm⁻¹ (C-O-C stretch), consistent with ester and ether functionalities .
  • MS : Molecular ion peaks (e.g., m/z 466 for benzodioxol-substituted analogs) align with calculated values, confirming structural integrity .

Key Research Findings

Substituent Effects on Bioactivity : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce metabolic stability compared to halogenated analogs .

Stereochemical Influence : The trans-configuration in Boc-protected pyrrolidines is critical for maintaining planarity in enzyme-binding pockets, as seen in related protease inhibitors .

Synthetic Challenges : Bulky substituents (e.g., bromine) necessitate longer reaction times but offer opportunities for selective functionalization .

Biological Activity

Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227694-79-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H27NO6
  • Molecular Weight : 357.43 g/mol
  • Purity : Typically >98% in commercial preparations .

The structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an aromatic moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, including the use of protecting groups to enhance yields and selectivity. Specific methodologies may include:

  • Boc Protection : The introduction of the Boc group to enhance stability.
  • Pyrrolidine Formation : Cyclization processes that form the pyrrolidine ring.
  • Functionalization : Attaching the ethoxy and methoxy groups to the aromatic ring.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results:

  • Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives exhibited IC50 values as low as 6.78 µM against HeLa cells .

The mechanisms by which these compounds exert their biological effects typically include:

  • Induction of Apoptosis : Evidence suggests that certain derivatives induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Study 1: Antiproliferative Evaluation

In a comparative study involving several derivatives, this compound was evaluated alongside structurally similar compounds. The results indicated that modifications to the aromatic substituents significantly impacted biological activity.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa6.78Apoptosis induction
Compound BMCF-717.67Cell cycle arrest
Trans compoundTBDTBDTBD

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that variations in the ethoxy and methoxy groups significantly influenced both solubility and biological activity, suggesting potential pathways for optimizing therapeutic efficacy.

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